N-methyl-2,3-diphenylquinoxaline-6-carboxamide
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Overview
Description
N-methyl-2,3-diphenylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-diphenylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as acetic acid or methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is often emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-diphenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can further enhance the compound’s pharmacological properties .
Scientific Research Applications
N-methyl-2,3-diphenylquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of N-methyl-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may induce apoptosis in cancer cells by targeting specific kinases or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
N-methyl-2,3-diphenylquinoxaline-6-carboxamide stands out due to its unique structural features and versatile pharmacological activities. Unlike some other quinoxaline derivatives, it has shown a broader spectrum of biological activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H17N3O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-methyl-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-23-22(26)17-12-13-18-19(14-17)25-21(16-10-6-3-7-11-16)20(24-18)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,26) |
InChI Key |
YVLFXZBCRFOYJA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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